molecular formula C19H21FN6O2 B2976755 5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one CAS No. 1251558-22-1

5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No. B2976755
CAS RN: 1251558-22-1
M. Wt: 384.415
InChI Key: MOKQNMYBIZIDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a useful research compound. Its molecular formula is C19H21FN6O2 and its molecular weight is 384.415. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications Triazolopyrimidines have been studied for their unique mechanism of tubulin inhibition, which is critical for cancer therapy. Unlike paclitaxel, which promotes tubulin polymerization, these compounds do not bind competitively with paclitaxel but inhibit the binding of vincas to tubulin. This mechanism allows them to overcome resistance attributed to several multidrug resistance transporter proteins. Research has shown that specific derivatives of triazolopyrimidines inhibit tumor growth in various nude mouse xenograft models with high potency and efficacy, both orally and intravenously (Zhang et al., 2007).

Antimicrobial and Antitumor Activities Derivatives of the compound have been synthesized to assess their antimicrobial and antitumor activities. One study synthesized novel N-arylpyrazole-containing enaminones, which upon further reactions, yielded compounds with cytotoxic effects against human breast and liver carcinoma cell lines comparable to those of 5-fluorouracil. These derivatives also exhibited antimicrobial activity (Riyadh, 2011).

Antituberculous Activity Compounds structurally analogous to triazolopyrimidines have been synthesized for evaluating their tuberculostatic activity. The structural analogs were created through various synthetic pathways, including the three-component condensations of aromatic or heteroaromatic aldehydes with β-dicarbonyl compounds and triazoles or pyrazoles. Some of these compounds showed promising tuberculostatic activity, which highlights the potential of triazolopyrimidines in the treatment of tuberculosis (Titova et al., 2019).

Insecticidal Properties Research into the insecticidal properties of triazolopyrimidine derivatives against pests like the cotton leafworm, Spodoptera littoralis, has also been conducted. New heterocyclic compounds incorporating a thiadiazole moiety were synthesized and showed potential as insecticidal agents. This indicates the versatility of triazolopyrimidine derivatives in applications beyond human medicine, extending to agriculture (Fadda et al., 2017).

properties

IUPAC Name

5-(3-fluoro-4-methylanilino)-7-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2/c1-12-5-6-14(10-15(12)20)22-18-21-13(2)9-16-23-25(19(28)26(16)18)11-17(27)24-7-3-4-8-24/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKQNMYBIZIDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)N4CCCC4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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